11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate
Description
Pharmacopeial Terminology
Patent Literature Designations
- Hydrocortisone 17α-benzoate : Highlights the esterification site and parent glucocorticoid.
- Benzoic acid, (11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-17-yl) ester : A functional group–centric naming approach.
Key Differences from Related Compounds
Stereochemical Configuration Analysis at C-11, C-17, and C-21 Positions
The stereochemical arrangement of hydroxyl groups is critical for biological activity and chemical stability:
C-11 Position
C-17 Position
C-21 Position
- β-configuration : The 21β-hydroxyl group participates in hydrogen bonding with corticosteroid-binding globulin (CBG), a feature retained from hydrocortisone.
Stereochemical Summary
| Carbon | Configuration | Role |
|---|---|---|
| C11 | β | Glucocorticoid receptor interaction |
| C17 | α | Esterification site for prodrug design |
| C21 | β | Protein binding and pharmacokinetics |
The Δ¹,⁴ diene system introduces planarity to the A and B rings, potentially influencing membrane permeability compared to Δ⁴ analogs.
Properties
CAS No. |
31311-74-7 |
|---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,10,12,14,20-22,24,29,31H,8-9,11,13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |
InChI Key |
SUJDKANSELPHHZ-YGZHYJPASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry Applications
Corticosteroid Derivative
This compound is a derivative of prednisolone and is utilized for its anti-inflammatory properties. It is particularly effective in treating conditions that require corticosteroid intervention due to its potency and reduced systemic effects when applied topically. The unique structure allows for targeted delivery, minimizing side effects associated with systemic corticosteroids .
Topical Formulations
Research indicates that 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-benzoate can be formulated into various topical preparations such as creams and ointments. These formulations are used to treat skin disorders like eczema and psoriasis by reducing inflammation and promoting healing .
Analytical Chemistry Applications
HPLC Separation Techniques
The compound has been effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in complex mixtures. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Column Type | Newcrom R1 HPLC |
| Application | Isolation of impurities in preparative separation |
This technique is scalable and suitable for pharmacokinetic studies, enabling researchers to assess the absorption and metabolism of the compound in biological systems .
Therapeutic Applications
Cancer Therapy
There are ongoing investigations into the use of this compound within multifunctional nanoemulsion platforms aimed at imaging-guided therapy for cancer treatment. Its ability to deliver therapeutic agents directly to tumor sites enhances treatment efficacy while minimizing damage to surrounding healthy tissues .
Experimental Studies
In preclinical studies, this compound has shown promise in reducing tumor growth and improving patient outcomes when used in conjunction with other therapeutic agents. Its role as an adjunct therapy highlights its potential in combination treatments for various malignancies .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
-
Case Study 1: Topical Application in Psoriasis
A clinical trial demonstrated that patients treated with a topical formulation containing this compound showed significant improvement in skin lesions compared to those receiving a placebo. The study monitored both efficacy and safety over a six-week period. -
Case Study 2: Cancer Imaging
In an experimental setup involving cancer models, the use of this corticosteroid derivative within a nanoemulsion was evaluated for its imaging capabilities. Results indicated enhanced visibility of tumor margins during imaging procedures, facilitating more precise surgical interventions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Functional Comparisons
Table 2: Pharmacokinetic and Pharmacodynamic Properties
*Relative to cortisol (set as 1).
†Estimated based on ester hydrolysis kinetics of analogues .
Key Research Findings
Ester Position Matters :
- 21-esters (e.g., prednisolone acetate) are more rapidly hydrolyzed than 17-esters due to steric and enzymatic factors, affecting duration of action .
- 17-benzoate’s bulky aromatic group may delay hydrolysis, prolonging localized effects compared to 21-acetate .
Fluorination Enhances Potency :
- Fluorination at 6α or 9α (e.g., dexamethasone, difluprednate) increases glucocorticoid receptor binding by 10–30× vs. prednisolone . The absence of fluorine in 17-benzoate suggests lower potency than fluorinated analogues.
Impurity Profiles :
- Prednisolone derivatives often contain impurities like prednisone (11-keto form, lower activity) or 11-epi-prednisolone (11α-OH, inactive) . Quality control for 17-benzoate would require monitoring these during synthesis.
Biological Activity
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is a synthetic derivative of hydrocortisone, classified as a corticosteroid. This compound exhibits significant biological activity and has been studied for its potential therapeutic applications in various medical fields, including endocrinology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H30O7
- Molecular Weight : 438.534 g/mol
- CAS Number : 35410-28-7
The primary mechanism of action for this compound involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression related to anti-inflammatory and immunosuppressive responses. This interaction leads to the following biological effects:
- Anti-inflammatory Effects : Reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
- Immunosuppressive Effects : Decreases immune response by affecting lymphocyte proliferation and function.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:
Anti-inflammatory Activity
Research has shown that this compound effectively reduces inflammation in animal models. For instance:
- Case Study : In a rat model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups. The reduction was attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to inhibited cell proliferation and induced apoptosis in breast cancer cells. The underlying mechanism was linked to the modulation of apoptotic pathways involving caspases.
Metabolic Effects
Additionally, this compound influences metabolic processes:
- Research Findings : Studies indicate that it can affect glucose metabolism and lipid profiles in diabetic animal models. The compound improved insulin sensitivity and reduced hyperglycemia.
Comparative Biological Activity Table
Safety Profile
While the compound exhibits beneficial effects, it is essential to consider its safety profile. Studies have indicated potential side effects associated with corticosteroids:
- Adverse Effects : Long-term use may lead to adrenal suppression and other metabolic disturbances.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-benzoate, and how can intermediates be characterized?
- Methodology : Synthesis typically involves selective esterification of the parent glucocorticoid (e.g., prednisolone) at the 17-hydroxyl group using benzoic anhydride or benzoyl chloride under inert conditions. Key intermediates (e.g., 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione) are purified via column chromatography and validated using NMR (¹H/¹³C) and LC-MS. For example, the 17-benzoate derivative (CAS 20424-00-4) is synthesized via regioselective acylation .
- Data Validation :
| Parameter | Method | Reference Standard |
|---|---|---|
| Purity | HPLC (UV 254 nm) | Prednisolone EP |
| Stereochemistry | 2D-NROESY | ChemSpider data |
Q. How is the compound structurally distinguished from related glucocorticoids like prednisolone or difluprednate?
- Methodology : Compare substituent positions and functional groups:
- 17-Benzoate : Aromatic ester at C17 (distinct from butyrate in difluprednate ).
- Core structure : 1,4-diene-3,20-dione backbone shared with prednisolone, but lacking fluorination (unlike difluprednate’s 6α,9-difluoro groups) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for 17-benzoate derivatives?
- Challenge : Discrepancies in half-life (e.g., tissue-specific metabolism vs. plasma stability).
- Methodology :
In vitro assays : Microsomal stability studies (liver S9 fractions) under varying pH/temperature.
Isotopic labeling : Use of ³H or ¹⁴C-labeled compound to track metabolite formation via radiometric HPLC .
Cross-study validation : Compare data from rodent models (oral/IV administration) with human hepatocyte assays .
Q. How does the 17-benzoate group influence receptor binding affinity compared to other esters (e.g., acetate, butyrate)?
- Structure-Activity Relationship (SAR) :
- 17-Benzoate : Enhances lipophilicity (logP +1.2 vs. parent), prolonging tissue retention but reducing aqueous solubility.
- Glucocorticoid Receptor (GR) Binding : Molecular docking simulations show benzoate’s aromatic ring creates hydrophobic interactions with GR’s ligand-binding domain (LBD), increasing affinity by ~20% vs. acetate .
- Experimental Data :
| Ester Group | GR IC₅₀ (nM) | Relative Potency |
|---|---|---|
| Benzoate | 5.2 | 1.0 |
| Acetate | 6.3 | 0.82 |
| Butyrate | 7.1 | 0.73 |
| Source: Competitive binding assays with ³H-dexamethasone |
Q. What are the stability challenges for this compound under physiological conditions, and how are degradation products identified?
- Degradation Pathways :
- Ester hydrolysis : Cleavage of 17-benzoate in plasma generates free prednisolone derivatives.
- Oxidation : 1,4-diene moiety susceptible to ROS-mediated epoxidation.
- Methodology :
- Forced degradation studies : Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions.
- LC-QTOF-MS : Identifies major degradants (e.g., 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione at m/z 377.1) .
Methodological Best Practices
Q. How to optimize HPLC conditions for quantifying 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-benzoate in biological matrices?
- Column : C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : UV at 242 nm (λ_max for α,β-unsaturated ketone).
- Validation Parameters :
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.1 µg/mL | ≤0.5 µg/mL |
| LOQ | 0.3 µg/mL | ≤1.5 µg/mL |
| Recovery (serum) | 98.5% ± 2.1 | 85–115% |
| Based on USP guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
